molecular formula C6HF5O B027972 Pentafluorophenol-D CAS No. 105596-34-7

Pentafluorophenol-D

Cat. No.: B027972
CAS No.: 105596-34-7
M. Wt: 185.07 g/mol
InChI Key: XBNGYFFABRKICK-DYCDLGHISA-N
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Description

Pentafluorophenol-D is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6HF5O. It is the deuterated analogue of pentafluorophenol, where one of the hydrogen atoms is replaced by deuterium. This compound is known for its high acidity, with a pKa of 5.5, making it one of the most acidic phenols .

Safety and Hazards

Pentafluorophenol is considered hazardous due to its oral, dermal, and inhalation toxicity. It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, and if inhaled .

Future Directions

Pentafluorophenol has been discovered to be an effective catalyst for the Pictet-Spengler reaction . This suggests potential future directions in exploring its use in other chemical reactions and syntheses.

Relevant Papers The paper “Pentafluorophenol (C - Chemistry Europe - Wiley Online Library” discusses the use of pentafluorophenol as a catalyst for the Pictet-Spengler reaction . Another paper “Pentafluorophenol - Jones - Major Reference Works - Wiley Online Library” provides a comprehensive overview of pentafluorophenol, including its preparation, physical data, and precautions .

Mechanism of Action

Target of Action

Pentafluorophenol-D, also known as Pentafluorophen(ol-d), is an organofluorine compound It’s known that pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .

Mode of Action

It’s known that pentafluorophenol can initiate chemical reactions when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This interaction causes a significant fluorescence response, which allows the imaging of GBM in both mouse models and human tissue samples .

Biochemical Pathways

It’s known that pentafluorophenol can be used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . This suggests that it may play a role in the biochemical pathways related to peptide synthesis.

Pharmacokinetics

It’s known that pentafluorophenol is a white odorless solid that melts just above room temperature . This suggests that its physical properties may influence its bioavailability.

Result of Action

It’s known that pentafluorophenol can cause a significant fluorescence response when it interacts with cysteine (cys), a biomarker of glioblastoma (gbm), in human-derived cells . This allows the imaging of GBM in both mouse models and human tissue samples .

Action Environment

It’s known that pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and exposure to light.

Biochemical Analysis

Biochemical Properties

Pentafluorophenol-D plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is commonly used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . These esters facilitate the formation of peptide bonds by acting as intermediates in the coupling reactions between amino acids. This compound interacts with enzymes such as proteases and esterases, which can hydrolyze the pentafluorophenyl esters, releasing the desired peptide products . Additionally, this compound can form covalent bonds with nucleophiles, including amino acids and peptides, through nucleophilic substitution reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used as a cysteine-selective fluorescent probe for imaging human glioblastoma cells . This compound can selectively bind to cysteine residues in proteins, leading to the formation of fluorescent adducts that can be visualized using fluorescence microscopy. This property makes this compound a valuable tool for studying cell signaling pathways and protein interactions in cancer cells . Furthermore, this compound has been reported to have minimal toxicity and immune response, making it suitable for long-term studies in cellular models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The presence of five electronegative fluorine atoms in the benzene ring increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack . This property allows this compound to react with nucleophiles such as amino acids, peptides, and proteins, forming stable covalent adducts. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of pentafluorophenolate and free hydroxyl ions . This degradation process can affect the long-term efficacy of this compound in biochemical assays. Studies have shown that this compound retains its activity for extended periods when stored under dry conditions . Long-term exposure to this compound in in vitro and in vivo studies has not shown significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and administration route. Threshold effects have been observed, where low doses of this compound do not elicit any significant biological response, while higher doses lead to pronounced toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Upon ingestion, this compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate . These conjugated metabolites are more water-soluble and can be excreted from the body through urine . The metabolic pathways of this compound also involve interactions with other enzymes, such as esterases, which can hydrolyze the compound to release free fluorine ions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles . Additionally, this compound can interact with transport proteins and binding proteins, facilitating its transport across cellular barriers . The distribution of this compound within tissues is influenced by its affinity for specific biomolecules, such as proteins and lipids, which can sequester the compound and affect its localization .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals present in its structure . These targeting signals can include short peptide sequences or specific chemical modifications that facilitate the transport of this compound to its intended subcellular location . Once localized, this compound can exert its effects on cellular processes by interacting with biomolecules within the targeted compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenol-D can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group. This can be achieved by reacting hexafluorobenzene with alkalis or by preparing phenyl-alkyl ethers through the reaction of hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .

Another method involves the preparation of pentafluorophenyl magnesium bromide from bromopentafluorobenzene, followed by its conversion to pentafluorophenyldimethoxyborate or pentafluorophenylboronic acid through reaction with trimethoxyboron, and subsequent oxidation by hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of polyfluoroaromatic acids. This process is carried out without the isolation of intermediates, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenol-D undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium, which can influence its physical and chemical properties, such as bond strength and reaction kinetics. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .

Properties

IUPAC Name

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGYFFABRKICK-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105596-34-7
Record name Pentafluorophen(ol-d)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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